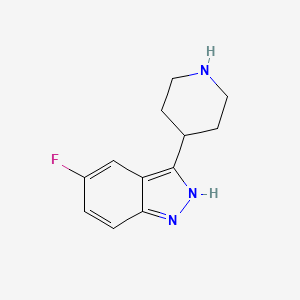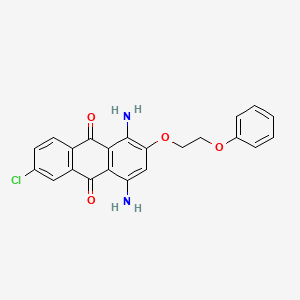
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound is characterized by the presence of amino, chloro, and phenoxyethoxy groups attached to the anthracene core, which significantly influences its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione typically involves multiple steps, starting from the anthracene core. The process includes:
Nitration: Introduction of nitro groups at specific positions on the anthracene ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder.
Halogenation: Introduction of a chloro group using chlorinating agents like thionyl chloride.
Etherification: Attachment of the phenoxyethoxy group through a nucleophilic substitution reaction, often using phenol and ethylene oxide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted anthracene derivatives.
科学研究应用
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
作用机制
The mechanism of action of 1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications such as imaging and optoelectronics . The molecular targets and pathways involved include the interaction with specific wavelengths of light and the transfer of energy to nearby molecules or structures.
相似化合物的比较
Similar Compounds
2,6-Diamino-9,10-anthracenedione: Another anthracene derivative with amino groups at different positions.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications
Uniqueness
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which imparts distinct photophysical properties and reactivity. The presence of both amino and chloro groups, along with the phenoxyethoxy moiety, allows for a wide range of chemical modifications and applications .
属性
CAS 编号 |
88605-45-2 |
|---|---|
分子式 |
C22H17ClN2O4 |
分子量 |
408.8 g/mol |
IUPAC 名称 |
1,4-diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4/c23-12-6-7-14-15(10-12)22(27)18-16(24)11-17(20(25)19(18)21(14)26)29-9-8-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9,24-25H2 |
InChI 键 |
AOMQDWRXGZDSPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


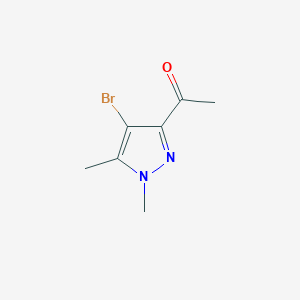

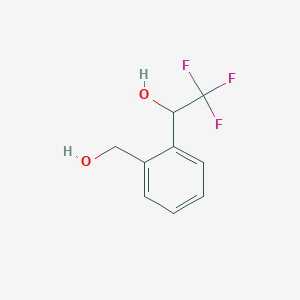
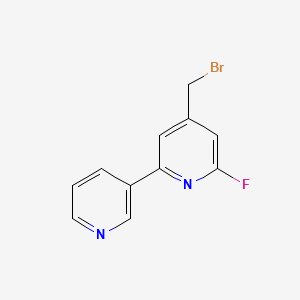
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)


![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
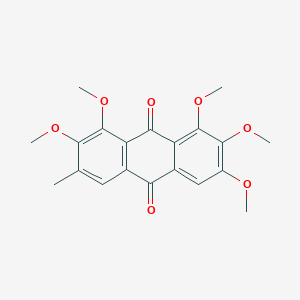
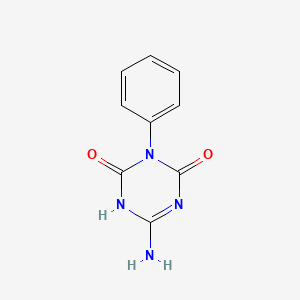
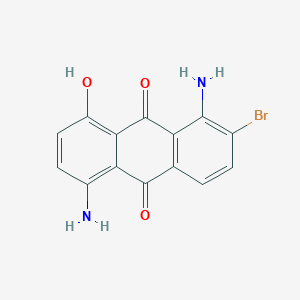
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
